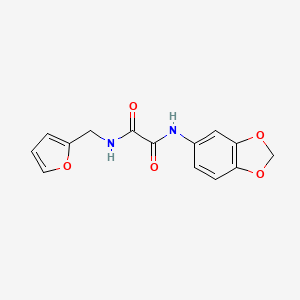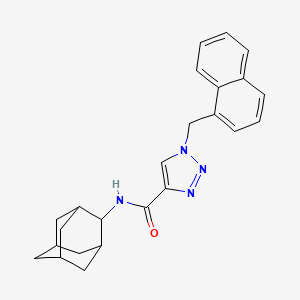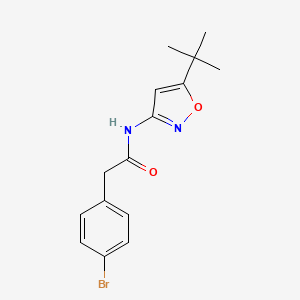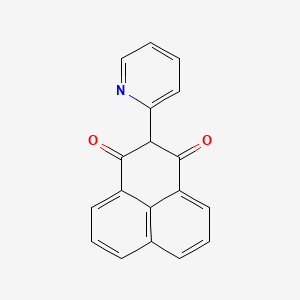![molecular formula C28H42N2O2 B5124737 1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including Mannich reactions and 1,3-dipolar cycloadditions. A novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker was prepared using a key synthon, demonstrating the versatility and reactivity of piperazine derivatives in synthesizing bioactive molecules (Mekky & Sanad, 2020).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides insights into the conformation and geometric parameters of piperazine-based compounds. The structure of 2-amino-6-(4-methyl-l-piperazinyl)4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine was refined at different temperatures to study the effect of temperature on the disorder of the adamantyl group, indicating the importance of temperature in molecular structure analysis (Perrakis et al., 1996).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, leading to diverse bioactive molecules. For example, DNA-directed alkylating agents were synthesized from piperazine analogs, evaluated for DNA affinity and antitumor activity, showcasing the chemical reactivity of piperazine compounds in medicinal chemistry (Al-Soud & Al-Masoudi, 2004).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and characterization of novel piperazine-based building blocks, such as 3,7,9-triazabicyclo[3.3.1]nonane, highlighted the impact of molecular design on physical properties (Révész, Blum, & Wicki, 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and functional group transformations, play a crucial role in their applications. The synthesis and antimicrobial activity of bis(phthalimido)piperazine and its derivatives demonstrated the relationship between chemical structure and bioactivity, revealing the potential of piperazine derivatives as antimicrobial agents (Aslam et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even biological studies if it has relevant biological activity .
properties
IUPAC Name |
[4-(tricyclo[4.3.1.13,8]undecane-3-carbonyl)piperazin-1-yl]-(3-tricyclo[4.3.1.13,8]undecanyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c31-25(27-3-1-19-9-21(15-27)13-22(10-19)16-27)29-5-7-30(8-6-29)26(32)28-4-2-20-11-23(17-28)14-24(12-20)18-28/h19-24H,1-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTLURSLNMTMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)N4CCN(CC4)C(=O)C56CCC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)



